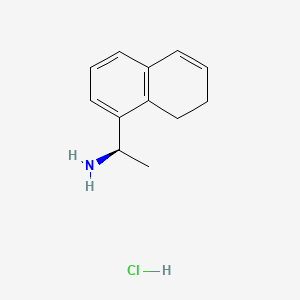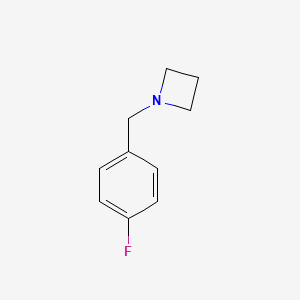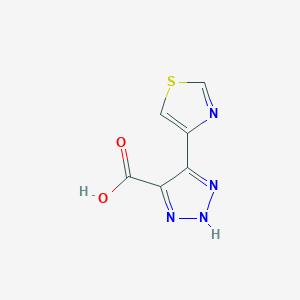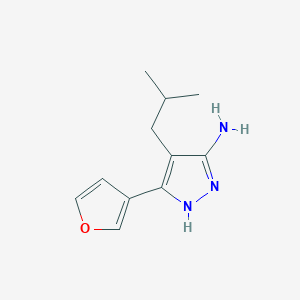
(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound with a naphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the reduction of a naphthalene derivative followed by amination. One common method includes the hydrogenation of 1-naphthyl ethyl ketone to produce the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The naphthalene ring can be further hydrogenated to produce a fully saturated ring system.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate the formation of amides.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Amides and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules. It can also serve as a ligand in the study of receptor binding.
Medicine
In medicinal chemistry, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could be a precursor to drugs targeting neurological pathways.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-amine: Similar structure but lacks the chiral center.
1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine: Similar structure but may differ in stereochemistry.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene moiety but with different functional groups.
Uniqueness
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring chiral specificity.
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2,4-6,8-9H,3,7,13H2,1H3;1H/t9-;/m1./s1 |
Clave InChI |
ZEUSAQNBTBAQMZ-SBSPUUFOSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC2=C1CCC=C2)N.Cl |
SMILES canónico |
CC(C1=CC=CC2=C1CCC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)




